molecular formula C18H14N2O4S2 B2996060 (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one CAS No. 622351-19-3

(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one

Cat. No.: B2996060
CAS No.: 622351-19-3
M. Wt: 386.44
InChI Key: GNAQIMZLQDJUOW-SXGWCWSVSA-N
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Description

(Z)-5-(2-((4-Methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is a synthetic thiazolidinone derivative featuring a benzylidene moiety substituted with a 4-methylbenzyloxy group at position 2 and a nitro group at position 3. This compound belongs to the class of α,β-unsaturated thio-carbonyl (PUSTC) scaffolds, which are known for their bioactivity in targeting enzymes such as tyrosinase and topoisomerases . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, facilitating interactions with biological targets .

Synthesis:
The compound is synthesized via a condensation reaction between 2-thioxothiazolidin-4-one and substituted benzaldehyde derivatives under reflux in acetic acid with sodium acetate as a catalyst. This method, detailed in and , typically yields 70–94% of the product depending on substituent electronic effects .

Properties

IUPAC Name

(5Z)-5-[[2-[(4-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-2-4-12(5-3-11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(25)19-18(21)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAQIMZLQDJUOW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=S)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the nitrobenzylidene group and the 4-methylbenzyl ether group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thioxothiazolidinone core can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications of (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one

This compound is a chemical compound with a complex structure, featuring a thiazolidine ring and various functional groups. It is a thiazolidinone derivative with the molecular formula C19H18N2O3S and a molecular weight of approximately 386.4 g/mol. The compound includes a nitro group and a methoxybenzyl moiety, which contribute to its chemical reactivity and biological properties.

Core Structure and Biological Activities

The core structure of this molecule is a rhodanine ring, a five-membered heterocyclic ring containing sulfur, nitrogen, and oxygen. Rhodanine derivatives have been explored for various therapeutic applications due to their broad spectrum of biological activities, including antidiabetic, anti-cancer, and cholinesterase inhibition properties. The presence of a nitro group (NO2) and a methoxy group (OCH3) attached to the benzylidene moiety introduces potential electronic properties that could influence the molecule's interaction with biological targets. Research indicates that this compound exhibits significant biological activities, highlighting its potential as a therapeutic agent in medicine.

Potential Applications

This compound has potential applications in various fields:

  • In drug discovery , it serves as a lead compound for developing new therapeutics.
  • It can be utilized in material science for creating new materials with specific properties.
  • It is also applicable in chemical synthesis as a building block for synthesizing complex molecules.

Interaction Studies

Interaction studies involving this compound have focused on:

  • Protein binding assays to identify target proteins.
  • Cellular uptake studies to understand how the compound enters cells.
  • Metabolic studies to determine its breakdown pathways in biological systems.

These studies are crucial for elucidating the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
5-(4-(Naphthalen-2-ylthio)-3-nitrobenzylidene)-2-thioxothiazolidin-4-oneContains naphthalene instead of methylbenzylAntimicrobial
5-(2-(Phenoxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-onePhenoxy group instead of methylbenzylAnticancer
5-(3-Aminobenzylidene)-4-thioxothiazolidin-2-oneAmino group substitutionAnti-inflammatory

Mechanism of Action

The mechanism by which (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrobenzylidene group can undergo redox reactions, influencing cellular processes. The thioxothiazolidinone core may interact with proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • Nitro group (NO₂): Enhances electron-withdrawing properties, improving binding affinity to enzyme active sites .
  • Thioxothiazolidinone core: Provides a rigid framework for intermolecular interactions via hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity (IC₅₀) Reference
Target Compound 2-(4-MeBzO)-5-NO₂ 80–90* 250–252* Tyrosinase inhibition (Pending)
(Z)-5-(4-Hydroxybenzylidene)-4-thioxothiazolidin-2-one (2a) 4-OH 82 220–222 Tyrosinase: 1.2 μM
(Z)-5-(2,4-Dihydroxybenzylidene)-4-thioxothiazolidin-2-one (2b) 2,4-diOH 78 215–217 Tyrosinase: 0.47 μM
(Z)-5-(5-Chloro-2-((1,3-dioxoisoindolin-2-yl)methoxy)-benzylidene)thiazolidine-2,4-dione (5i) 5-Cl, 2-(dioxoisoindolinyl) 72.9 237–239 α-Glucosidase inhibition
(Z)-5-(2-((1,3-Dioxoisoindolin-2-yl)methoxy)-5-nitrobenzylidene)thiazolidine-2,4-dione (5j) 5-NO₂, 2-(dioxoisoindolinyl) 64.1 253–254 α-Glucosidase inhibition

*Theoretical values based on analogous syntheses .

Key Observations :

  • Electron-withdrawing groups (NO₂, Cl): Compounds like 5j (IC₅₀ for α-glucosidase inhibition) and the target compound exhibit enhanced activity compared to electron-donating groups (e.g., OH in 2a) due to improved electrophilicity .
  • Melting points : Nitro-substituted derivatives (e.g., 5j: 253–254°C) generally have higher melting points than hydroxy-substituted analogs (2a: 220–222°C), reflecting stronger intermolecular dipole interactions .

Tyrosinase Inhibition

The target compound’s nitro group likely mimics the tyrosine substrate’s phenolic ring, competitively inhibiting tyrosinase. Compared to 2b (IC₅₀ = 0.47 μM), the 4-methylbenzyloxy group may sterically hinder binding, but the nitro group compensates via stronger electronic interactions . In contrast, (Z)-5-(4-(2-methoxyethoxy)benzylidene)-2-thioxothiazolidin-4-one (MBTO) achieves 84% inhibition at 30 μM, suggesting substituent flexibility impacts efficacy .

Anti-Melanogenic Activity

Derivatives with dihydroxy substituents (e.g., 2b) reduce melanin content by 60% at 10 μM in B16F10 cells, outperforming kojic acid. The target compound’s nitro group may enhance cellular uptake but could require optimization for cytotoxicity thresholds .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The nitro group’s position (para to the benzylidene) is critical for activity, as seen in 5j . Ortho-substituted derivatives (e.g., 2b) show higher potency due to better alignment with tyrosinase’s active site .
  • Pharmacokinetic Considerations : The 4-methylbenzyloxy group may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxyethoxy in MBTO) .

Biological Activity

(Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure modified with a 4-methylbenzyl ether and a nitro group, contributing to its biological properties. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Anticancer Activity

Thiazolidinones have been extensively studied for their anticancer properties. Research indicates that derivatives of thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : The compound may act by interfering with cell cycle progression and inducing apoptosis in cancer cells. Studies have shown that thiazolidinones can inhibit the activity of protein tyrosine phosphatases and other oncogenic pathways, leading to reduced cell proliferation and increased apoptosis rates .
  • Case Study : In vitro studies using cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC50 values comparable to established anticancer agents .

Antibacterial Activity

The compound has shown promising antibacterial properties against multidrug-resistant strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 1 to 32 µg/ml against Staphylococcus aureus, indicating potent antibacterial activity .
  • Mechanism : The antibacterial effect is suggested to be due to disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects:

  • Research Findings : Compounds in this class have been shown to reduce inflammatory markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

In Silico Studies

Recent computational studies have utilized molecular docking techniques to predict the binding affinity of this compound to target proteins involved in cancer and bacterial metabolism. These studies indicate strong binding interactions at the active sites of these proteins, supporting the observed biological activities .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50/MIC Values
Anticancer Induction of apoptosis, inhibition of cell cycleIC50 comparable to standard agents
Antibacterial Disruption of cell wall synthesisMIC 1-32 µg/ml against S. aureus
Anti-inflammatory Reduction of inflammatory markersNot specified

Q & A

Q. What are the standard synthetic routes for (Z)-5-(2-((4-methylbenzyl)oxy)-5-nitrobenzylidene)-4-thioxothiazolidin-2-one, and how can reaction yields be optimized?

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

The stereochemistry is validated using:

  • X-ray crystallography : SHELXL refinement ( ) identifies the Z-configuration via bond angles and torsional constraints .
  • NOESY NMR : Cross-peaks between the nitro group and thiazolidinone protons confirm spatial proximity in the Z-isomer .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Key signals include the thioxothiazolidinone C=S peak at ~195 ppm and the benzylidene proton at δ 7.8–8.2 ppm .
  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂) .
  • HRMS : Exact mass matching within 3 ppm error confirms molecular formula .

Advanced Research Questions

Q. How can reaction intermediates be trapped and characterized to elucidate mechanistic pathways?

  • In situ FT-IR monitoring : Captures transient intermediates (e.g., enolate formation during Knoevenagel condensation) .
  • LC-MS/MS : Identifies short-lived species (e.g., thiolate anions) with µs-scale resolution .

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